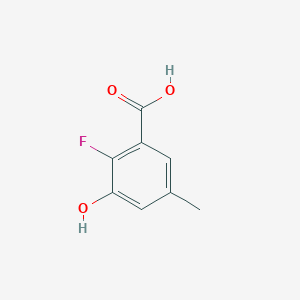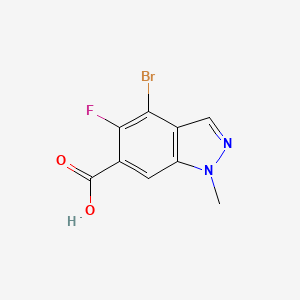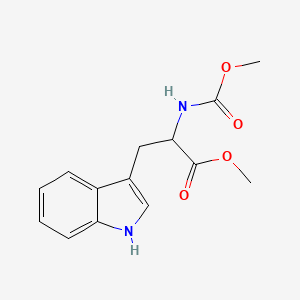![molecular formula C10H14O2 B13898998 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a palladium catalyst under high-pressure hydrogen gas. This method allows for the efficient production of the desired compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-methylphenyl]ethanol.
Reduction: 2-[4-(Methyl)-2-methylphenyl]ethanol.
Substitution: 2-[4-(Chloromethyl)-2-methylphenyl]ethanol.
Scientific Research Applications
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be compared with other similar compounds, such as:
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)-2-methylbenzaldehyde: The aldehyde form of the compound, which can be reduced to this compound.
2-[4-(Chloromethyl)-2-methylphenyl]ethanol: A halogenated derivative that may have different reactivity and applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-2-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6,11-12H,4-5,7H2,1H3 |
InChI Key |
MYQCJPRBBIBPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



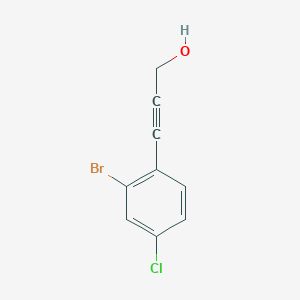
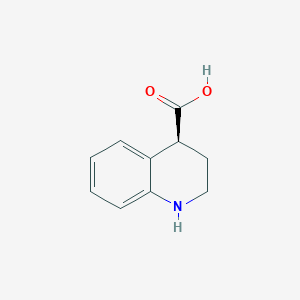

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
